Regioselective Synthetic Utility: C-1 Bromination Enables Cross-Coupling Chemistry Inaccessible to Non-Brominated Scaffolds
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (MW 296.12 g/mol) contains a bromine atom at the C-1 position, enabling palladium-catalyzed cross-coupling reactions that cannot be performed with the non-brominated parent scaffold ethyl 4-oxo-4H-quinolizine-3-carboxylate (MW 217.22 g/mol) . Patent literature demonstrates that 4-oxoquinolizine-3-carboxylates bearing halogen substituents at the 1-position serve as key intermediates for Suzuki-Miyaura coupling to install aryl and heteroaryl groups, as exemplified by the conversion of ethyl 8-chloro-1-cyclopropyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate to ethyl 8-(3-aminophenyl)-1-cyclopropyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate in 50.6 mg yield (54.6% yield calculated from 92.7 mg starting material) using 3-aminophenylboronic acid hydrochloride and bis(triphenylphosphine)palladium(II) chloride [1].
| Evidence Dimension | Synthetic accessibility via cross-coupling chemistry |
|---|---|
| Target Compound Data | Contains C-1 bromine substituent enabling Pd-catalyzed cross-coupling; MW 296.12 g/mol |
| Comparator Or Baseline | Ethyl 4-oxo-4H-quinolizine-3-carboxylate (non-brominated parent): No halogen handle; cross-coupling reactions require pre-functionalization; MW 217.22 g/mol |
| Quantified Difference | C-1 bromine atom (mass difference +78.90 g/mol); enables direct Suzuki-Miyaura coupling with organoboronic acids |
| Conditions | Class-level inference based on documented reactivity of 1-halogenated 4-oxoquinolizine-3-carboxylates in Pd-catalyzed cross-coupling (toluene/ethanol, aqueous Na₂CO₃, reflux, argon atmosphere) [1] |
Why This Matters
The C-1 bromine substituent eliminates the need for separate halogenation steps in synthetic workflows, directly reducing the step count and time required for analog library generation.
- [1] US7223773B2. 4-oxoquinolizine antibacterial agent having 2-pyridone skeleton as partial structure. Sato Pharma, 2007. Example 1, paragraphs [0095]-[0096]. View Source
